molecular formula C18H17Cl2NO3 B14313277 Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate CAS No. 109918-43-6

Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate

Cat. No.: B14313277
CAS No.: 109918-43-6
M. Wt: 366.2 g/mol
InChI Key: VIEHLGUOVVRWGQ-UHFFFAOYSA-N
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Description

Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate is a chemical compound with the following structural formula:

CH3CH2NCOCH2C(C6H4Cl)2O\text{CH}_3\text{CH}_2\text{NCOCH}_2\text{C}(\text{C}_6\text{H}_4\text{Cl})_2\text{O} CH3​CH2​NCOCH2​C(C6​H4​Cl)2​O

It belongs to the class of oxazolidine derivatives and contains two 4-chlorophenyl groups attached to an oxazolidine ring. This compound has interesting properties and applications in various fields.

Preparation Methods

Synthetic Routes: The synthesis of Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate involves the reaction of ethyl chloroformate with 4-chloroaniline to form the corresponding carbamate. Subsequent cyclization of the carbamate with ethylenediamine leads to the formation of the oxazolidine ring. The esterification of the oxazolidine with ethanol yields the final product.

Reaction Conditions:
  • Ethyl chloroformate reacts with 4-chloroaniline in the presence of a base (such as triethylamine) to form the carbamate intermediate.
  • Cyclization occurs by heating the carbamate with ethylenediamine.
  • Esterification with ethanol is typically carried out using acid catalysis.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. Optimization of reaction conditions, purification steps, and safety considerations are essential for large-scale production.

Chemical Reactions Analysis

Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions:

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

    Ring Opening: The oxazolidine ring can be opened under specific conditions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate finds applications in:

    Medicinal Chemistry: It may exhibit biological activity due to its structural features. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent.

    Polymer Chemistry: The oxazolidine ring can participate in polymerization reactions, leading to novel materials.

    Pesticide Development: The compound’s chlorophenyl groups make it relevant for designing agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through binding to specific receptors or enzymes.

Comparison with Similar Compounds

Ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate shares structural similarities with other oxazolidine derivatives, but its unique combination of functional groups distinguishes it. Similar compounds include other oxazolidines and related heterocycles.

Properties

CAS No.

109918-43-6

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

ethyl 2,5-bis(4-chlorophenyl)-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C18H17Cl2NO3/c1-2-23-18(22)15-16(11-3-7-13(19)8-4-11)24-17(21-15)12-5-9-14(20)10-6-12/h3-10,15-17,21H,2H2,1H3

InChI Key

VIEHLGUOVVRWGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC(N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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